1-(4-Chlorophenyl)-2-methylheptan-2-ol
Description
1-(4-Chlorophenyl)-2-methylheptan-2-ol is a tertiary alcohol featuring a 4-chlorophenyl group attached to a branched heptane chain. This compound is structurally characterized by its chlorine-substituted aromatic ring and a hydroxyl group at the second carbon of a methyl-substituted heptane backbone.
Properties
CAS No. |
1742-41-2 |
|---|---|
Molecular Formula |
C14H21ClO |
Molecular Weight |
240.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methylheptan-2-ol |
InChI |
InChI=1S/C14H21ClO/c1-3-4-5-10-14(2,16)11-12-6-8-13(15)9-7-12/h6-9,16H,3-5,10-11H2,1-2H3 |
InChI Key |
GIGOXPGPGLRKQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-methylheptan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with 2-methylheptan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of 1-(4-Chlorophenyl)-2-methylheptan-2-ol may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-methylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted derivatives .
Scientific Research Applications
1-(4-Chlorophenyl)-2-methylheptan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-methylheptan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Table 1: Cytotoxic Activity of Halogen-Substituted Chalcones Against MCF-7 Cells
| Compound Name | IC50 (μg/mL) | Key Structural Features |
|---|---|---|
| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on | 1,484.75 | 4-Chlorophenyl, methyl-substituted |
| (E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-on | 37.24 | 4-Chlorophenyl, extended aromaticity |
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | 42.22 | 3-Bromophenyl, methyl-substituted |
| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on | 22.41 | 3-Bromophenyl, bulky isopropyl group |
Key Observations :
- Position of Halogen Substitution: The 4-chlorophenyl group in compound 1 (IC50 = 1,484.75 μg/mL) exhibits significantly lower cytotoxicity compared to its 3-bromophenyl analogs (compounds 3 and 4, IC50 = 42.22 and 22.41 μg/mL). This suggests that halogen position (para vs.
- Branching and Bulkiness : Compound 4, with a 4-isopropylphenyl group, shows the highest cytotoxicity (IC50 = 22.41 μg/mL), indicating that bulky substituents enhance interaction with cellular targets. This contrasts with 1-(4-Chlorophenyl)-2-methylheptan-2-ol, where the branched heptane chain may confer distinct solubility or membrane permeability properties .
Comparison with 1-(3-Chlorophenyl) Derivatives
A study by Zapravdina and Burmistrov () synthesizes 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol. While this compound shares a chlorophenyl group, its fused bicyclic system and thiourea linkage differentiate it from 1-(4-Chlorophenyl)-2-methylheptan-2-ol.
Critical Analysis of Structural-Bioactivity Relationships
- Hydroxyl Group vs. Ketone Functionality : The hydroxyl group in 1-(4-Chlorophenyl)-2-methylheptan-2-ol may confer hydrogen-bonding capacity, altering pharmacokinetics compared to ketone-based chalcones. For instance, chalcone compound 1 (a ketone) showed negligible cytotoxicity, whereas alcohols with similar halogenation might exhibit different interactions due to polarity differences .
- Chlorine vs. Bromine Substitution : Bromine’s larger atomic radius and higher lipophilicity (as seen in compounds 3 and 4) may enhance membrane penetration and target binding compared to chlorine. This suggests that replacing chlorine with bromine in 1-(4-Chlorophenyl)-2-methylheptan-2-ol could modulate bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
